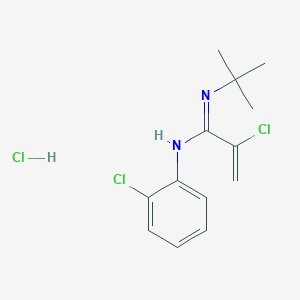
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride is a chemical compound with the molecular formula C7H13N2Cl. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenimidamide group and a dimethylethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenimidamide,1-dimethylethyl)-, monohydrochloride typically involves the reaction of propenimidamide with a dimethylethyl group under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives of the original compound.
科学的研究の応用
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: It is used in the production of various industrial products, including polymers and specialty chemicals.
作用機序
The mechanism of action of 2-Propenimidamide,1-dimethylethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
2-Propenamide, N-(1,1-dimethylethyl)-: This compound has a similar structure but lacks the monohydrochloride group.
2-Propenimidamide, 2-chloro-N-(1,1-dimethylethyl)-: This compound includes a chloro group, which differentiates it from the original compound.
Uniqueness
2-Propenimidamide,1-dimethylethyl)-, monohydrochloride is unique due to its specific structure and the presence of the monohydrochloride group. This structural feature imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
特性
CAS番号 |
85801-96-3 |
|---|---|
分子式 |
C13H17Cl3N2 |
分子量 |
307.6 g/mol |
IUPAC名 |
N'-tert-butyl-2-chloro-N-(2-chlorophenyl)prop-2-enimidamide;hydrochloride |
InChI |
InChI=1S/C13H16Cl2N2.ClH/c1-9(14)12(17-13(2,3)4)16-11-8-6-5-7-10(11)15;/h5-8H,1H2,2-4H3,(H,16,17);1H |
InChIキー |
UNPRDPCUWVOWCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C(C(=C)Cl)NC1=CC=CC=C1Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


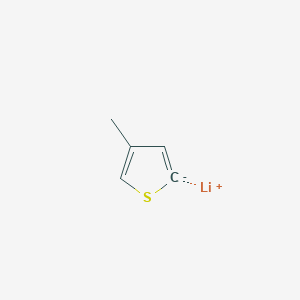
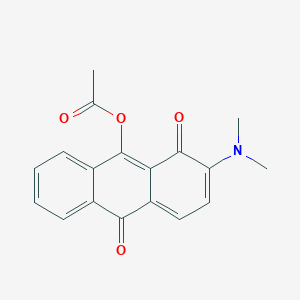
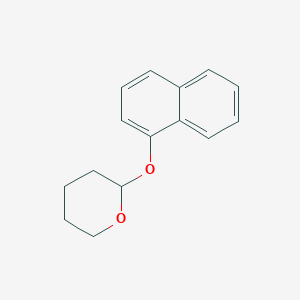
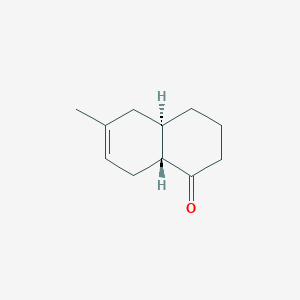
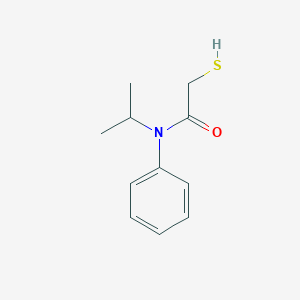
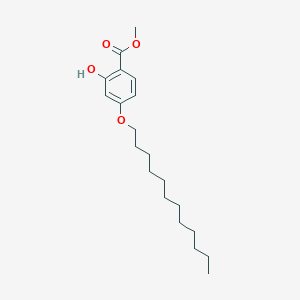
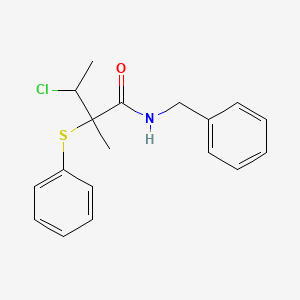


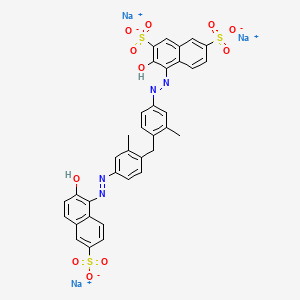

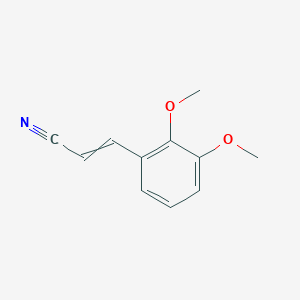

![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
